BenchChemオンラインストアへようこそ!

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide SAR

Procurement teams should verify CAS 1097796-13-8: the 4-chloro-2-fluoro substitution pattern generates a CA inhibition fingerprint distinct from ortho-only, meta-only, or mono-substituted analogs. Even the regioisomeric 3-chloro-4-fluoro variant (CAS 337921-99-0) cannot be assumed to exhibit the same selectivity window. The free carboxylic acid moiety enables direct amide coupling without ester hydrolysis, saving time versus primary sulfonamide analogs that require a separate glycine coupling step. This compound serves as a well-characterized reference for SAR exploration with documented CA I Ki=220 nM, CA II Ki=4.9 nM, CA VII Ki=6.5 nM, and CA XII Ki>50,000 nM.

Molecular Formula C8H7ClFNO4S
Molecular Weight 267.66
CAS No. 1097796-13-8
Cat. No. B2939228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid
CAS1097796-13-8
Molecular FormulaC8H7ClFNO4S
Molecular Weight267.66
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C8H7ClFNO4S/c9-5-1-2-7(6(10)3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
InChIKeyNJBGHPCXQDGQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid (CAS 1097796-13-8): Sourcing & Differentiation Guide for Procurement Teams


2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid is a synthetic N-sulfonyl glycine derivative with a chlorine atom at the 4-position and a fluorine atom at the 2-position of the benzenesulfonamide ring [1]. It belongs to the class of fluorinated benzenesulfonamides that have been studied as carbonic anhydrase (CA) inhibitors [2]. The compound is commercially available in research-grade purity, typically 95–98% , and its molecular formula is C8H7ClFNO4S with a molecular weight of 267.66 g/mol . The dual halogen substitution pattern and the free carboxylic acid moiety make it distinct from simpler benzenesulfonamides and from N-alkyl or N-aryl sulfonamide analogs commonly found in screening libraries.

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid: Why In-Class Analogs Cannot Be Simply Interchanged


Fluorinated benzenesulfonamides are not interchangeable surrogates for carbonic anhydrase research or lead optimization campaigns. The precise position and identity of ring substituents dictate isoform selectivity, thermodynamic binding signature, and off-rate kinetics [1]. The target compound's 4-chloro-2-fluoro substitution pattern on the phenyl ring, combined with the glycine-derived carboxylic acid tail, generates a distinct CA inhibition fingerprint that differs from ortho-only, meta-only, or mono-substituted analogs [2]. Even the regioisomeric 3-chloro-4-fluoro variant (CAS 337921-99-0) cannot be assumed to exhibit the same selectivity window . Procurement teams should verify the exact CAS number, as analogs with different halogen placement or N-substitution patterns will produce divergent biological outcomes, potentially invalidating structure-activity relationship (SAR) conclusions.

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid (1097796-13-8): Head-to-Head & Class-Level Comparative Data for Procurement Decisions


CA II vs. CA XII Selectivity Window: >10,000-Fold Discrimination

The compound displays an exceptionally wide selectivity gap between CA II (Ki = 4.9 nM) and CA XII (Ki > 50,000 nM), exceeding four orders of magnitude [1]. This contrasts with the classical CA inhibitor acetazolamide, which inhibits CA II with Ki ≈ 12 nM and CA XII with Ki ≈ 500–600 nM, representing only a ~50-fold difference [2]. The pronounced CA II/CA XII discrimination of the target compound surpasses that of many fluorinated benzenesulfonamide analogs, where nanomolar inhibition of both CA II and CA XII is typically observed [3].

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide SAR

CA I vs. CA II Differential: 45-Fold Selectivity for Cytosolic Isoform II

The target compound inhibits CA II (Ki = 4.9 nM) with 45-fold greater potency than CA I (Ki = 220 nM) [1]. This selectivity profile is significant because many first-generation sulfonamide inhibitors, including acetazolamide, display more balanced CA I/CA II inhibition (acetazolamide Ki CA I ≈ 250 nM, Ki CA II ≈ 12 nM, a ~21-fold ratio) [2]. The enhanced CA II preference, combined with the poor CA XII inhibition, delineates a multi-isoform selectivity signature that can be exploited when CA I-mediated effects are undesirable [3].

Carbonic Anhydrase Isoform Selectivity Drug Design

Structural Differentiation from Regioisomeric 3-Chloro-4-fluoro Analog via Halogen Positioning

The target compound (4-chloro-2-fluoro substitution) differs from its commercially available regioisomer 2-([(3-chloro-4-fluorophenyl)sulfonyl]amino)acetic acid (CAS 337921-99-0) solely in the positions of the two halogen atoms on the phenyl ring . In fluorinated benzenesulfonamide series, moving the halogen from ortho/para to meta/para has been shown to alter CA isoform binding thermodynamics by up to 30 kJ/mol and can shift selectivity from CA IX/CA XII-preferring to CA II-preferring profiles [1]. Procurement of the wrong regioisomer would yield a compound with fundamentally different sulfonamide pKa and CA inhibition thermodynamics, potentially invalidating SAR hypotheses [2].

Medicinal Chemistry SAR Regioisomer Differentiation

Glycine-Derived Carboxylic Acid Handle vs. Primary Sulfonamide: Differentiating Physicochemical and Conjugation Utility

Unlike primary benzenesulfonamide CA inhibitors (e.g., 4-chloro-2-fluorobenzenesulfonamide, CAS 852664-20-1), the target compound features an N-(carboxymethyl) substituent that provides a free carboxylic acid moiety (predicted pKa ~3.5–4.0) . This functional group enables direct amide coupling, esterification, or salt formation without deprotection steps, offering a synthetic efficiency advantage over primary sulfonamides that require additional derivatization [1]. The predicted LogP of the target compound is approximately 1.2–1.5, whereas the parent primary sulfonamide 4-chloro-2-fluorobenzenesulfonamide has a predicted LogP of ~0.8–1.0, reflecting the increased lipophilicity contributed by the glycine moiety .

Bioconjugation Prodrug Design Physicochemical Properties

Patent Landscape: Inclusion in Fluorinated Benzenesulfonamide CA Inhibitor Intellectual Property

The compound falls within the generic Markush structure claimed in European Patent EP2914583, granted to Vilnius University, which covers fluorinated benzenesulfonamides as carbonic anhydrase inhibitors [1]. This patent family, with international publication WO2014/062044, explicitly teaches the therapeutic relevance of compounds bearing a fluorine atom ortho to the sulfonamide group, combined with additional ring substitution, for achieving nanomolar CA inhibition [2]. The target compound's inclusion in this patent landscape provides a degree of structural validation: it is not an abandoned screening hit but a member of a pharmacologically characterized and IP-protected chemical series.

Intellectual Property Patent Analysis CA Inhibitor Chemical Space

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid: Evidence-Backed Procurement Scenarios for Laboratory and Industrial Use


Selective CA II Inhibition for Target Validation Where CA XII Engagement Is Undesirable

In cellular or in vivo models where CA XII inhibition is a confounding factor (e.g., certain renal physiology studies or tumor microenvironment assays), the compound's >10,000-fold selectivity for CA II (Ki = 4.9 nM) over CA XII (Ki > 50,000 nM) provides a tool to isolate CA II-mediated effects [1]. This application is supported by the direct BindingDB quantitative evidence in Section 3. No equivalent CA II-to-CA XII selectivity window has been documented for acetazolamide or for the majority of nanomolar fluorinated benzenesulfonamides [2].

Synthetic Building Block for Amide-Focused Compound Library Construction

The free carboxylic acid moiety of the compound makes it a convenient building block for amide coupling reactions without requiring ester hydrolysis or protecting group removal [3]. This contrasts with primary sulfonamide analogs (e.g., 4-chloro-2-fluorobenzenesulfonamide, CAS 852664-20-1) that would require a separate glycine coupling step to achieve the same N-sulfonyl amino acid scaffold, making the target compound a time- and cost-efficient procurement option for medicinal chemistry laboratories constructing focused CA inhibitor libraries .

Reference Compound for Halogen-Substituted Benzenesulfonamide SAR Studies

With its defined 4-chloro-2-fluoro substitution pattern and quantitative CA isoform inhibition profile (CA I Ki = 220 nM, CA II Ki = 4.9 nM, CA VII Ki = 6.5 nM, CA XII Ki > 50,000 nM), the compound serves as a well-characterized reference point for SAR exploration of fluorinated benzenesulfonamides [1]. Researchers can benchmark newly synthesized analogs against this compound's selectivity fingerprint to assess the impact of halogen position changes, ring additions, or tail modifications on CA isoform selectivity [4].

CA VII Inhibition Probe in Neurological Disorder Models

The compound exhibits single-digit nanomolar inhibition of CA VII (Ki = 6.5 nM), a brain-expressed isoform implicated in epilepsy and neuropathic pain [REFS-1, REFS-6]. When combined with its poor CA XII inhibition, the compound may be suitable for CNS target engagement studies where peripheral CA XII activity is an unwanted variable. This application is conditional on future publication of blood-brain barrier penetration and in vivo efficacy data, as the current evidence is limited to in vitro enzyme inhibition.

Quote Request

Request a Quote for 2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.